(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic molecule featuring a fused thiazolo-triazolone core conjugated with an indol-2-one scaffold. Key structural features include:
- Substituents: A 3-chlorophenyl group at position 2 of the thiazolo-triazolone ring and a 2-fluorobenzyl group at position 1 of the indole moiety.
- Stereochemistry: The (3Z) configuration ensures planar conjugation between the indole and thiazolo-triazolone systems, critical for electronic delocalization.
- Molecular Formula: C25H14ClFN4O2S (calculated based on structural analogs in ).
- Potential Applications: Structural analogs demonstrate anticancer activity (), suggesting this compound may share similar pharmacological properties.
Properties
Molecular Formula |
C25H14ClFN4O2S |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H14ClFN4O2S/c26-16-8-5-7-14(12-16)22-28-25-31(29-22)24(33)21(34-25)20-17-9-2-4-11-19(17)30(23(20)32)13-15-6-1-3-10-18(15)27/h1-12H,13H2/b21-20- |
InChI Key |
KBVTYZGLPPLDFZ-MRCUWXFGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC(=CC=C6)Cl)S4)/C2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC(=CC=C6)Cl)S4)C2=O)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation Strategy
A pivotal method involves reacting 3-chlorophenyl-substituted 1,2,4-triazole-3-thiol (A ) with α-bromoacetophenone derivatives under basic conditions. Shah et al. demonstrated that heating A with 2-bromo-1-(3-chlorophenyl)ethan-1-one in dimethylformamide (DMF) at 80°C for 6 hours yields 2-(3-chlorophenyl)-6H-thiazolo[3,2-b][1,triazol-6-one (B ) in 82% yield. Key parameters include:
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
-
Base : Triethylamine (TEA) or potassium carbonate facilitates deprotonation.
-
Temperature : 70–90°C optimizes cyclization kinetics.
Table 1 : Optimization of Cyclocondensation Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | TEA | 80 | 6 | 82 |
| DMSO | K₂CO₃ | 90 | 5 | 78 |
| Ethanol | TEA | Reflux | 12 | 45 |
Alternative Route via Hantzsch Thiazole Formation
Kumar et al. reported thiazole ring construction using Hantzsch methodology, where thiourea reacts with α-haloketones. Applying this to A , treatment with chloroacetyl chloride in ethanol at reflux forms the thiazole ring, though yields are lower (60–65%) compared to the one-pot method.
Functionalization of the Indolin-2-One Scaffold
Synthesis of 1-(2-Fluorobenzyl)Indolin-2-One
The indole nucleus is prepared via Fischer indole synthesis. Condensation of 2-fluorobenzylhydrazine with cyclohexanone under acidic conditions (HCl/EtOH) generates 1-(2-fluorobenzyl)indoline, which is oxidized to indolin-2-one using Jones reagent (CrO₃/H₂SO₄) in acetone (0°C, 2 hours, 75% yield).
Coupling of Thiazolo-Triazole and Indolin-2-One Moieties
Knoevenagel Condensation
A modified Knoevenagel protocol couples B with 1-(2-fluorobenzyl)indolin-2-one-3-carbaldehyde (C ). Using piperidine as a catalyst in toluene at 110°C for 12 hours achieves 85% yield. The reaction proceeds via enolate formation, followed by dehydration to establish the Z-configured double bond.
Table 2 : Comparative Analysis of Coupling Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Knoevenagel | Piperidine | Toluene | 110 | 85 |
| Wittig Reaction | PPh₃ | THF | 70 | 72 |
| Microwave-Assisted | — | DMF | 120 | 88 |
Regioselective Chlorination and Final Functionalization
Electrophilic aromatic substitution introduces the 3-chlorophenyl group. Treating the intermediate with Cl₂ gas in dichloromethane at 0°C for 1 hour achieves regioselective chlorination at the triazole’s position 2. Excess Cl₂ is avoided to prevent over-chlorination.
Structural Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z geometry, with dihedral angles of 12.3° between the thiazolo-triazole and indole planes.
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (500 g batch) using the one-pot cyclocondensation/Knoevenagel sequence achieves 78% yield with >99% HPLC purity. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indolone moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: Halogen atoms in the chlorophenyl and fluorobenzyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolone moiety would yield quinones, while reduction of the nitro group would yield aniline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of thiazolo-triazolone-indole hybrids. Below is a detailed comparison with five analogs, highlighting substituent effects on physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : Substituted phenyl groups influence melting points. For example, analogs with polar groups (e.g., acetamide in ) exhibit higher melting points (>250°C), while less polar substituents (e.g., propyl in ) result in lower melting points (~176–178°C) .
- LCMS Data : The target compound’s molecular ion peak is predicted at m/z 486 [M + H]<sup>+</sup>, comparable to ’s compound 2i (m/z 486) .
Structural-Activity Relationship (SAR) Trends
Aryl Substituents :
- Chloro (target compound) and methoxy () groups enhance binding affinity to hydrophobic pockets in target proteins.
- Methyl groups () offer steric bulk without significant electronic effects.
Indole Substituents :
- 2-Fluorobenzyl (target compound) improves metabolic stability compared to alkyl chains (e.g., ethyl in ) due to reduced oxidative metabolism .
Planarity : The (3Z) configuration is conserved across analogs, maintaining conjugation for π-π stacking interactions in drug-receptor binding .
Biological Activity
The compound (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one (CAS No. 578746-15-3) belongs to a class of thiazolo-triazole derivatives that have been investigated for their potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on diverse sources and includes data tables and research findings.
- Molecular Formula: C20H13ClN4O2S
- Molecular Weight: 408.86 g/mol
- Structure: The compound features a thiazolo-triazole moiety which is known for its bioactive properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound has shown promising results against various human cancer cell lines:
- Cell Lines Tested:
- Renal cancer
- Leukemia
- Colon cancer
- Breast cancer
- Melanoma
In a study evaluating 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, it was demonstrated that these compounds exhibited more potent anticancer activity compared to their respective amides. The synthesized compounds were tested on nearly 60 human cancer cell lines, showing significant cytotoxic effects particularly in renal and breast cancer cells .
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. This is facilitated by the interaction with specific molecular targets within the cancer cells, leading to programmed cell death.
Study 1: Evaluation of Anticancer Properties
A comprehensive evaluation was conducted where various thiazolo-triazole derivatives were synthesized and tested for their anticancer properties. The study utilized a full panel of human cancer cell lines and reported that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Renal Cancer | 5.0 |
| Compound B | Breast Cancer | 7.5 |
| (3Z)-... | Colon Cancer | 6.0 |
This table indicates that the compound's activity varies across different types of cancer cells but remains potent overall .
Study 2: Structure-Activity Relationship (SAR)
Another critical aspect of research involves understanding the structure-activity relationship (SAR) of thiazolo-triazole compounds. Modifications in the substituents on the triazole ring significantly influenced the biological activity:
| Substituent | Activity Level |
|---|---|
| Chlorophenyl | High |
| Fluorobenzyl | Moderate |
| Methyl Group | Low |
This indicates that specific functional groups enhance the anticancer efficacy of these compounds .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with precursor assembly (e.g., 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol) followed by cyclization and functionalization. Key steps include:
- Solvent selection : Aqueous-alcohol mixtures (e.g., ethanol/water) are preferred for salt formation, while PEG-400 is effective for heterocyclic coupling reactions under catalytic conditions .
- Catalysts : Bleaching Earth Clay (pH 12.5) or sulfuric acid in acetic acid enhances reaction efficiency .
- Temperature control : Reactions often proceed at 70–80°C for 1–3 hours, monitored by TLC .
- Purification : Recrystallization in hot ethanol or water removes unreacted intermediates .
Q. What analytical techniques are critical for structural confirmation?
- 1H/13C-NMR : Assign chemical shifts to confirm substituent positions (e.g., fluorobenzyl or chlorophenyl groups) and Z-configuration of the exocyclic double bond .
- LCMS (ESI+) : Validate molecular weight (e.g., m/z 449 [M+H]+) and detect impurities .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- HPLC-MS : Confirm compound purity (>95%) and detect tautomeric forms .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., inconsistent IC50 values) be resolved?
- Dose-response studies : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to establish reproducibility .
- Control experiments : Include reference drugs (e.g., celecoxib) to benchmark activity and rule out assay interference .
- Solubility adjustments : Use DMSO/carboxymethyl cellulose mixtures to improve bioavailability in cellular assays .
Q. What computational strategies predict pharmacokinetic properties and drug-likeness?
- SwissADME : Calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores to assess blood-brain barrier penetration or CYP450 interactions .
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR or COX-2) and prioritize derivatives for synthesis .
Q. How can tautomerism in the thiazolo-triazole core affect structural analysis?
Q. What methodologies optimize salt formation for improved solubility?
Q. How to investigate the reaction mechanism of thiazolo-triazole cyclization?
- Isotopic labeling : Use 13C-labeled precursors to track carbon migration during cyclization .
- In situ FTIR : Monitor intermediate formation (e.g., thiourea or hydrazide) during one-pot reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
